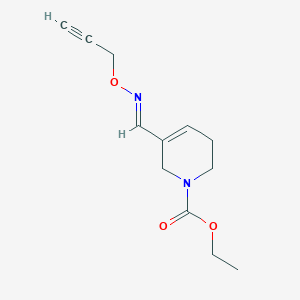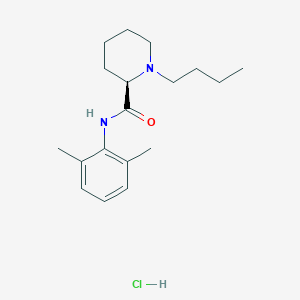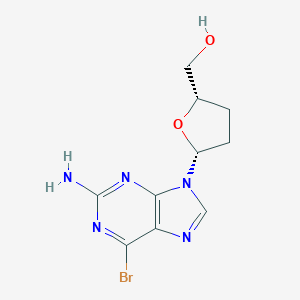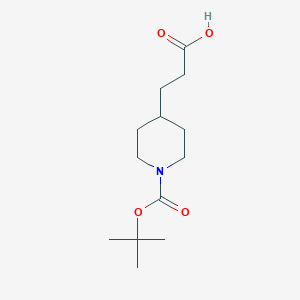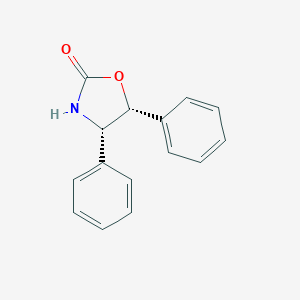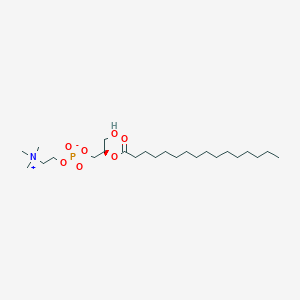
2-Palmitoil-sn-glicero-3-fosfocolina
Descripción general
Descripción
2-Palmitoyl-sn-glycero-3-phosphocholine is a lysophosphatidylcholine, a type of phospholipid that plays a crucial role in the structure and function of biological membranes. This compound is characterized by the presence of a palmitoyl group (hexadecanoyl) attached to the second carbon of the glycerol backbone, with a phosphocholine group attached to the third carbon. It is commonly found in mammalian cells and is involved in various biological processes, including membrane fluidity and signaling pathways .
Aplicaciones Científicas De Investigación
2-Palmitoyl-sn-glycero-3-phosphocholine has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying lipid bilayers and membrane dynamics.
Biology: It serves as a substrate for enzymes such as phospholipase A2 and is involved in signaling pathways.
Medicine: This compound is studied for its role in lung surfactants and its potential therapeutic applications in respiratory diseases.
Industry: It is used in the formulation of liposomes for drug delivery and as an emulsifier in various products
Mecanismo De Acción
Target of Action
2-Palmitoyl-sn-glycero-3-phosphocholine, also known as a lysophosphatidylcholine 16:0, is a naturally occurring lysophospholipid . It primarily targets the acetylcholine neurotransmitter system and is involved in the formation of phosphatidylcholine , a major component of biological membranes .
Mode of Action
This compound acts as a parasympathomimetic acetylcholine precursor . It rapidly delivers choline to the brain across the blood-brain barrier and serves as a biosynthetic precursor of the acetylcholine neurotransmitter . This interaction with its targets leads to an increase in acetylcholine levels, which plays a crucial role in many functions such as muscle contraction, memory, and learning.
Biochemical Pathways
2-Palmitoyl-sn-glycero-3-phosphocholine is involved in the metabolism of lipids . It is generated through the hydrolysis of the sn-2 acyl chain of phosphatidylcholine by phospholipase A2 . This process is a key step in the production of lysophosphatidylcholine, a major component of oxidized low-density lipoprotein, which plays a significant role in inflammatory diseases and atherosclerosis .
Pharmacokinetics
It is known that it can cross the blood-brain barrier rapidly, which suggests good bioavailability
Result of Action
The action of 2-Palmitoyl-sn-glycero-3-phosphocholine results in increased levels of acetylcholine in the brain, which can have various effects at the molecular and cellular levels. For instance, it may have potential for the treatment of Alzheimer’s disease and dementia . Additionally, it plays a role in inflammatory diseases and atherosclerosis due to its involvement in the production of oxidized low-density lipoprotein .
Action Environment
The action, efficacy, and stability of 2-Palmitoyl-sn-glycero-3-phosphocholine can be influenced by various environmental factors. For example, it is used in systems mimicking the cell membrane such as liposomes . The presence of other lipids and the composition of the surrounding lipid environment can affect its function.
Análisis Bioquímico
Biochemical Properties
2-Palmitoyl-sn-glycero-3-phosphocholine is generated following the hydrolysis of phosphatidylcholine by phospholipase A2 . It interacts with various enzymes, proteins, and other biomolecules. For instance, it interacts with reactive oxygen species (ROS), superoxide dismutase (SOD), and endothelial nitric oxide synthase (eNOS) .
Cellular Effects
2-Palmitoyl-sn-glycero-3-phosphocholine has a profound impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it increases the production of ROS and decreases SOD and eNOS protein levels and phosphorylation of ERK1/2 in human umbilical vein endothelial cells (HUVECs) .
Molecular Mechanism
The molecular mechanism of 2-Palmitoyl-sn-glycero-3-phosphocholine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It potentiates the secretion of IL-6, IL-1β, IL-12, and TNF-α in LPS-stimulated M1 macrophages .
Temporal Effects in Laboratory Settings
The effects of 2-Palmitoyl-sn-glycero-3-phosphocholine change over time in laboratory settings. It has been observed that it enhances neutrophil function, bacterial clearance, and survival in mouse models of sepsis when administered at a dose of 10 mg/kg .
Dosage Effects in Animal Models
The effects of 2-Palmitoyl-sn-glycero-3-phosphocholine vary with different dosages in animal models. It increases TGF-β1 production and enhances Foxp3 protein levels in Treg cells in isolated human peripheral blood when used at a concentration of 10 µM .
Metabolic Pathways
2-Palmitoyl-sn-glycero-3-phosphocholine is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Palmitoyl-sn-glycero-3-phosphocholine can be synthesized through the acylation of lysophosphatidylcholine with palmitoyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and is followed by purification steps such as column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of 2-Palmitoyl-sn-glycero-3-phosphocholine often involves the extraction and purification of natural phospholipids from sources such as egg yolk or soybeans. These natural phospholipids undergo enzymatic or chemical hydrolysis to produce lysophosphatidylcholine, which is then acylated with palmitoyl chloride to yield the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Palmitoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroperoxides and other oxidative products.
Hydrolysis: It can be hydrolyzed by phospholipases to produce lysophosphatidylcholine and free fatty acids.
Substitution: The palmitoyl group can be substituted with other acyl groups through transesterification reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Enzymatic hydrolysis is typically carried out using phospholipase A2 under physiological conditions.
Substitution: Transesterification reactions often use catalysts such as sodium methoxide in anhydrous conditions.
Major Products Formed
Oxidation: Hydroperoxides and other oxidative derivatives.
Hydrolysis: Lysophosphatidylcholine and palmitic acid.
Substitution: Various acyl-substituted phosphatidylcholines.
Comparación Con Compuestos Similares
Similar Compounds
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine: Similar structure but with an oleoyl group at the second position.
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Contains two palmitoyl groups.
1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine: Contains a linoleoyl group at the second position
Uniqueness
2-Palmitoyl-sn-glycero-3-phosphocholine is unique due to its specific acyl chain composition, which influences its biophysical properties and interactions with other molecules in the membrane. This specificity makes it a valuable tool for studying membrane dynamics and enzyme-substrate interactions .
Propiedades
IUPAC Name |
[(2R)-2-hexadecanoyloxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)32-23(21-26)22-31-33(28,29)30-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGQHKSYEYVFTD-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H](CO)COP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567685 | |
| Record name | (2R)-2-(Hexadecanoyloxy)-3-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66757-27-5 | |
| Record name | 2-Palmitoyl-sn-glycero-3-phosphocholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66757-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2-(Hexadecanoyloxy)-3-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LysoPC(0:0/16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240262 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(3S)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B138043.png)

